4-Methyl-3-cyclohexene-1-carbonitrile
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Overview
Description
4-Methyl-3-cyclohexene-1-carbonitrile is an organic compound with the molecular formula C₈H₁₁N and a molecular weight of 121.1796 g/mol . This compound is characterized by a cyclohexene ring substituted with a methyl group and a nitrile group. It is known for its applications in various fields, including chemistry and industry.
Preparation Methods
The synthesis of 4-Methyl-3-cyclohexene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with a nitrile compound under specific conditions. Industrial production methods may involve the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
4-Methyl-3-cyclohexene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo substitution reactions, where the nitrile group or the methyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-Methyl-3-cyclohexene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving nitrile metabolism and enzyme interactions.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-cyclohexene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can participate in various biochemical pathways, influencing cellular processes and metabolic reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity .
Comparison with Similar Compounds
4-Methyl-3-cyclohexene-1-carbonitrile can be compared with similar compounds such as:
- 3-Methyl-3-cyclohexene-1-carbonitrile
- 4-Cyano-1-methylcyclohexene
- Cyclohexene-1-carbonitrile
These compounds share structural similarities but differ in the position of the methyl and nitrile groups, leading to variations in their chemical properties and reactivity. The unique positioning of the substituents in this compound contributes to its distinct chemical behavior and applications .
Properties
IUPAC Name |
4-methylcyclohex-3-ene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2,8H,3-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCYDDFWVABXMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334911 |
Source
|
Record name | 4-Methyl-3-cyclohexene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6824-60-8 |
Source
|
Record name | 4-Methyl-3-cyclohexene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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